Phenyl (4-butylnaphthalen-1-yl)sulfamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phenyl (4-butylnaphthalen-1-yl)sulfamate is an organic compound that belongs to the class of sulfamates. Sulfamates are derivatives of sulfamic acid and are known for their diverse applications in various fields, including medicinal chemistry and industrial processes. This compound features a phenyl group attached to a 4-butylnaphthalen-1-yl moiety through a sulfamate linkage.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Phenyl (4-butylnaphthalen-1-yl)sulfamate typically involves the reaction of 4-butylnaphthalen-1-ol with phenylsulfamoyl chloride in the presence of a base such as pyridine. The reaction proceeds under mild conditions, usually at room temperature, and yields the desired sulfamate product .
Industrial Production Methods
On an industrial scale, the production of sulfamates can be achieved through sulfamoylation reactions using electron-deficient aryl sulfamates as activated group transfer reagents. These reactions are catalyzed by N-methylimidazole and can be carried out under mild conditions, providing high yields and selectivity .
Chemical Reactions Analysis
Types of Reactions
Phenyl (4-butylnaphthalen-1-yl)sulfamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonates.
Reduction: Reduction reactions can convert the sulfamate group to an amine.
Substitution: Nucleophilic substitution reactions can occur at the sulfamate group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and alcohols can react with the sulfamate group under basic conditions
Major Products
Oxidation: Sulfonates
Reduction: Amines
Substitution: Various substituted sulfamates
Scientific Research Applications
Phenyl (4-butylnaphthalen-1-yl)sulfamate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the production of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of Phenyl (4-butylnaphthalen-1-yl)sulfamate involves its interaction with specific molecular targets, such as enzymes. The sulfamate group can form covalent bonds with the active site of enzymes, inhibiting their activity. This inhibition can affect various biochemical pathways, leading to the compound’s observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- Phenylsulfamate
- Butylnaphthalenes
- Naphthalenesulfonates
Uniqueness
Phenyl (4-butylnaphthalen-1-yl)sulfamate is unique due to its specific structural features, which combine the properties of phenylsulfamates and butylnaphthalenes. This combination allows it to exhibit distinct chemical reactivity and biological activity compared to other similar compounds .
Properties
CAS No. |
116526-95-5 |
---|---|
Molecular Formula |
C20H21NO3S |
Molecular Weight |
355.5 g/mol |
IUPAC Name |
phenyl N-(4-butylnaphthalen-1-yl)sulfamate |
InChI |
InChI=1S/C20H21NO3S/c1-2-3-9-16-14-15-20(19-13-8-7-12-18(16)19)21-25(22,23)24-17-10-5-4-6-11-17/h4-8,10-15,21H,2-3,9H2,1H3 |
InChI Key |
RNPMQICYRCFXTK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=CC=C(C2=CC=CC=C12)NS(=O)(=O)OC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.